

Discovery and history of 5-amino-1-methylquinolinium

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Compound of Interest

Compound Name: 5-Amino-1-methyl-2-oxoindoline

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An In-Depth Technical Guide to 5-Amino-1-Methylquinolinium: Discovery, History, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-methylquinolinium (5-Amino-1MQ) is a novel, small molecule inhibitor of the enzyme Nicotinamide N-Methyltransferase (NNMT).[1][2][3] Emerging as a significant subject of research in metabolic diseases, this compound has demonstrated potential in reversing diet-induced obesity and related comorbidities in preclinical models.[4][5] Its mechanism of action, centered on the modulation of cellular metabolism through the inhibition of NNMT, has positioned it as a promising therapeutic candidate for conditions such as obesity, type 2 diabetes, and age-related metabolic decline.[4][6] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key preclinical data associated with 5-Amino-1MQ. Detailed experimental protocols for foundational assays are also presented to support further research and development.

Discovery and History

The discovery of 5-Amino-1-Methylquinolinium stems from targeted research into inhibitors of Nicotinamide N-Methyltransferase (NNMT), an enzyme identified as a key regulator in cellular metabolism and energy homeostasis.[7][8] Researchers at the University of Texas systematically investigated a series of small molecule quinoline derivatives for their potential to

inhibit NNMT.[7] This work, detailed in a 2017 patent application, led to the identification of 5-Amino-1MQ as a potent and selective NNMT inhibitor.[8]

Subsequent preclinical studies, notably the work of Neelakantan et al. published in 2018, provided the first comprehensive in vitro and in vivo characterization of 5-Amino-1MQ.[1][5] This seminal research demonstrated the compound's ability to reverse high-fat diet-induced obesity in mice, laying the groundwork for its ongoing investigation as a potential therapeutic agent for metabolic disorders.[5]

Mechanism of Action: The NNMT-NAD⁺-SIRT1 Pathway

5-Amino-1MQ functions as a competitive inhibitor of NNMT, binding to the enzyme's active site and preventing the methylation of its substrate, nicotinamide.[2][9] This inhibition has significant downstream effects on cellular metabolism, primarily through the modulation of the Nicotinamide Adenine Dinucleotide (NAD⁺) salvage pathway.[1][10]

The core mechanism can be summarized as follows:

- **Inhibition of NNMT:** 5-Amino-1MQ blocks the action of NNMT, an enzyme that is often upregulated in adipose tissue during metabolic stress.[1][11]
- **Increased NAD⁺ Availability:** By preventing the consumption of nicotinamide by NNMT, 5-Amino-1MQ increases the cellular pool of this essential precursor for NAD⁺ synthesis. This leads to a subsequent rise in intracellular NAD⁺ levels.[1][4]
- **Activation of Sirtuins:** The elevated NAD⁺/NADH ratio activates NAD⁺-dependent enzymes, most notably Sirtuin 1 (SIRT1).[10][12]
- **Metabolic Reprogramming:** SIRT1 activation triggers a cascade of events that promote a more metabolically active state, including increased fat oxidation, improved insulin sensitivity, and enhanced mitochondrial function.[10][13]

Increased Fat Oxidation
Improved Insulin Sensitivity
Enhanced Mitochondrial Function

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Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of 5-Amino-1MQ.

Table 1: In Vitro Efficacy and Potency

Parameter	Value	Cell Type/Assay Condition	Reference
IC50	1.2 ± 0.1 μM	Biochemical Assay	[14]
EC50	10 μM	Intracellular 1-MNA Reduction in Adipocytes	[1]
NAD+ Increase	~1.2-1.6 fold	Differentiated Adipocytes (1-60 μM)	[1]
Lipogenesis Inhibition	50% at 30 μM, 70% at 60 μM	Differentiating 3T3-L1 Pre-adipocytes	[1]

Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

Parameter	Result	Treatment Regimen	Reference
Body Weight	~5.1% loss from baseline	20 mg/kg, s.c., 3x daily for 11 days	[5]
Adipocyte Size	~30% decrease	20 mg/kg, s.c., 3x daily for 11 days	[5]
Adipocyte Volume	~40% decrease	20 mg/kg, s.c., 3x daily for 11 days	[5]
White Adipose Mass	~35% decrease	20 mg/kg, s.c., 3x daily for 11 days	[5]
Total Cholesterol	~30% lower than control	20 mg/kg, s.c., 3x daily for 11 days	[5]

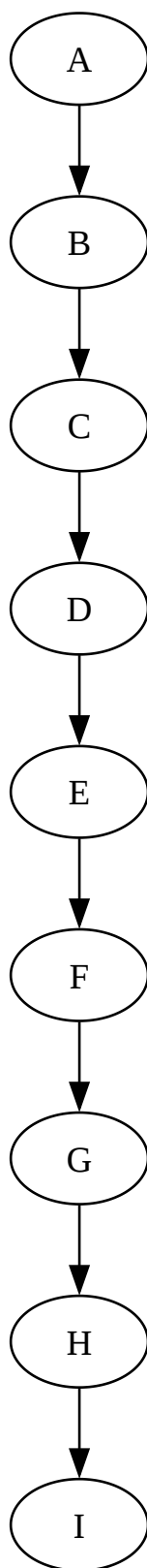
Table 3: Pharmacokinetic Properties in Rodents

Parameter	Value	Route of Administration	Reference
Oral Bioavailability	~38%	Oral	[9]
Half-life	~7 hours	Oral	[9]
Half-life	~4 hours	Intravenous	[9]

Experimental Protocols

NNMT Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for screening NNMT inhibitors based on commercially available kits.



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Materials:

- Recombinant NNMT enzyme
- S-Adenosylmethionine (SAM)
- Nicotinamide
- Test inhibitor (5-Amino-1MQ)
- NNMT Assay Buffer
- SAH hydrolase (or similar enzyme for detection cascade)
- Thiol-detecting fluorescent probe
- 96-well microplate (white, for fluorescence)
- Plate reader with fluorescence capabilities

Procedure:

- Reagent Preparation: Prepare stock solutions of the test inhibitor, positive control inhibitor (e.g., 1-Methylnicotinamide), NNMT enzyme, SAM, and nicotinamide in the assay buffer.
- Reaction Setup:
 - To the wells of a 96-well plate, add the test inhibitor at various concentrations. Include wells for a no-inhibitor control and a background control (no nicotinamide).
 - Prepare a reaction mix containing NNMT enzyme, SAM, and SAH hydrolase in the assay buffer.
 - Add the reaction mix to all wells except the background control.
- Initiation and Incubation:
 - Initiate the enzymatic reaction by adding nicotinamide to all wells (except the background control).
 - Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).

- Signal Detection:
 - Stop the reaction by adding a quenching solution (e.g., cold isopropyl alcohol).
 - Add the thiol-detecting fluorescent probe to all wells. This probe will react with the homocysteine produced from the enzymatic cascade.
 - Incubate at room temperature for a short period (e.g., 5 minutes).
- Measurement and Analysis:
 - Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).
 - Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
 - Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[\[15\]](#)[\[16\]](#)

Measurement of Intracellular NAD⁺ Levels by LC-MS/MS

This protocol provides a general outline for the quantification of NAD⁺ in cell lysates.

Materials:

- Cultured cells (e.g., 3T3-L1 adipocytes)
- 5-Amino-1MQ
- Phosphate-buffered saline (PBS)
- Methanol (ice-cold)
- Internal standard (e.g., labeled NAD⁺)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

- Cell Culture and Treatment:
 - Culture cells to the desired confluency.
 - Treat the cells with varying concentrations of 5-Amino-1MQ for a specified duration (e.g., 24 hours). Include untreated control cells.
- Metabolite Extraction:
 - Aspirate the culture medium and wash the cells with ice-cold PBS.
 - Add ice-cold methanol containing the internal standard to the cells to quench metabolic activity and extract metabolites.
 - Scrape the cells and collect the cell lysate.
 - Centrifuge the lysate to pellet cell debris.
- Sample Preparation:
 - Collect the supernatant containing the extracted metabolites.
 - Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
 - Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the prepared sample into the LC-MS/MS system.
 - Separate the metabolites using a suitable chromatography column and mobile phase gradient.
 - Detect and quantify NAD⁺ and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
- Data Analysis:
 - Calculate the peak area ratio of NAD⁺ to the internal standard.

- Determine the concentration of NAD⁺ in the samples by comparing the peak area ratios to a standard curve.
- Normalize the NAD⁺ concentration to the total protein content of the cell lysate.[1]

Conclusion

5-Amino-1-Methylquinolinium represents a significant advancement in the field of metabolic research. As a potent and selective inhibitor of NNMT, it offers a novel mechanism for modulating cellular metabolism with therapeutic potential for obesity and related disorders. The robust preclinical data, demonstrating its efficacy in vitro and in vivo, underscores the promise of this compound. The detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals seeking to further investigate the properties and applications of 5-Amino-1MQ and other NNMT inhibitors. Continued research is warranted to fully elucidate its clinical potential and safety profile in humans.

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